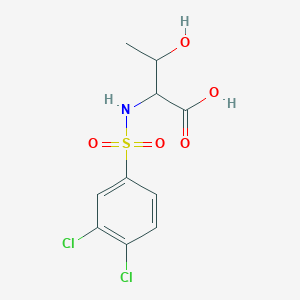

2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid

Description

2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid is a synthetic compound combining a 3-hydroxybutanoic acid backbone with a 3,4-dichlorobenzenesulfonamido substituent. The 3-hydroxybutanoic acid moiety is a chiral β-hydroxy acid, structurally related to naturally occurring metabolites like (R)-3-hydroxybutanoic acid, a ketone body involved in energy metabolism . The sulfonamido group introduces a benzenesulfonamide motif, which is frequently associated with pharmacological activity, particularly in antimicrobial and enzyme-inhibiting agents.

Properties

IUPAC Name |

2-[(3,4-dichlorophenyl)sulfonylamino]-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO5S/c1-5(14)9(10(15)16)13-19(17,18)6-2-3-7(11)8(12)4-6/h2-5,9,13-14H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGCWKMZBLUPLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dichlorobenzenesulfonyl chloride and 3-hydroxybutanoic acid.

Reaction Conditions: The sulfonyl chloride is reacted with the hydroxybutanoic acid in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and efficiency. Continuous flow reactors may also be employed to enhance the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The dichlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The hydroxybutanoic acid moiety may also play a role in the compound’s bioactivity by interacting with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 3-Hydroxybutanoic Acid (C₄H₈O₃)

- Structural Differences: The target compound adds a 3,4-dichlorobenzenesulfonamido group to the 3-hydroxybutanoic acid backbone, significantly altering its molecular weight (estimated ~360 g/mol vs. 104.1 g/mol for 3-hydroxybutanoic acid) and electronic properties.

- Functional Implications: Solubility: The polar hydroxy and carboxyl groups in 3-hydroxybutanoic acid confer water solubility, while the dichlorinated sulfonamido group in the target compound likely reduces aqueous solubility, favoring organic solvents . Biological Activity: 3-Hydroxybutanoic acid is a metabolic intermediate with roles in energy homeostasis, whereas the sulfonamido modification may introduce antibacterial or enzyme-inhibitory properties, common in sulfonamide drugs .

2.2. Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, C₉H₈O₄)

- Structural Differences : Caffeic acid features a catechol (3,4-dihydroxyphenyl) group attached to an acrylic acid, contrasting with the dichlorobenzenesulfonamido and β-hydroxy acid motifs in the target compound.

- Functional Implications: Electron Effects: The electron-withdrawing chlorine atoms in the target compound vs. electron-donating hydroxyls in caffeic acid alter acidity (pKa) and redox behavior. Caffeic acid is a known antioxidant, while the target compound’s bioactivity may diverge due to its sulfonamido group .

Comparison with Functional Group Analogs

3.1. Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structural Differences: This methyl ester amino derivative lacks the hydroxy acid and sulfonamido groups but shares a substituted butanoate skeleton.

- Synthetic Relevance: The patent synthesis () involves amino group protection/deprotection and esterification, suggesting parallels in stepwise sulfonamido synthesis for the target compound.

- Bioactivity: Amino esters like this are often bioactive (e.g., local anesthetics), whereas the target compound’s sulfonamido group may confer distinct mechanisms, such as dihydropteroate synthase inhibition .

3.2. 4-Hydroxybutanoic Acid (GHB, C₄H₈O₃)

- Structural Differences: A positional isomer of 3-hydroxybutanoic acid, GHB has a γ-hydroxy group. The target compound’s β-hydroxy acid configuration and sulfonamido group create steric and electronic divergence.

- Pharmacology : GHB is a neurotransmitter and sedative; the target compound’s dichlorobenzenesulfonamido group likely redirects its activity toward antimicrobial or anti-inflammatory pathways .

Data Table: Key Properties of Compared Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Notable Bioactivity |

|---|---|---|---|---|---|

| 2-(3,4-Dichlorobenzenesulfonamido)-3-HBA* | C₁₀H₁₀Cl₂NO₅S | ~360 (estimated) | Sulfonamido, β-hydroxy acid, Cl | Low (organic) | Antimicrobial (hypothesized) |

| 3-Hydroxybutanoic acid | C₄H₈O₃ | 104.1 | β-hydroxy acid, carboxyl | High (aqueous) | Metabolic intermediate |

| Caffeic acid | C₉H₈O₄ | 180.16 | Catechol, acrylic acid | Moderate (aqueous) | Antioxidant, anti-inflammatory |

| Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate | C₈H₁₇NO₂ | 159.23 | Ester, methylamino | High (polar solvents) | Synthetic intermediate |

Research Findings and Hypotheses

- Synthesis: The target compound’s synthesis may involve sulfonamidation of 3-hydroxybutanoic acid with 3,4-dichlorobenzenesulfonyl chloride, analogous to methods in .

- Bioactivity: Chlorinated sulfonamides often exhibit enhanced antibacterial activity due to increased membrane penetration and target affinity.

- Degradation : Unlike biodegradable poly[(R)-3-hydroxybutyric acid], the dichlorinated aromatic group in the target compound may resist enzymatic breakdown, raising environmental persistence concerns .

Biological Activity

2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid, also known as a sulfonamide derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a sulfonamide functional group and a hydroxybutanoic acid moiety. Understanding its biological activity is crucial for its application in therapeutic contexts.

- Molecular Formula : C10H11Cl2NO5S

- Molecular Weight : 328.17 g/mol

- SMILES Notation : CC(C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl)O

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group can inhibit the activity of specific enzymes involved in metabolic pathways, leading to altered cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism likely involves inhibition of folate synthesis pathways, similar to other sulfonamides.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, potentially through the activation of pro-apoptotic pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial properties.

Case Study 2: Anticancer Activity

In vitro experiments conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, suggesting potential for further development as an anticancer agent.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid, and how can purity be maximized during synthesis?

- Methodological Answer : Key synthetic routes involve coupling 3,4-dichlorobenzenesulfonyl chloride with a protected 3-hydroxybutanoic acid derivative. Purity optimization requires careful selection of protecting groups (e.g., tert-butyl esters) to minimize side reactions. Post-synthesis purification via recrystallization or preparative HPLC is critical. Reaction conditions (e.g., inert atmosphere, controlled temperatures) and stoichiometric ratios should be rigorously monitored to avoid sulfonamide hydrolysis or racemization .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms the sulfonamido linkage and stereochemistry of the hydroxybutanoic acid moiety. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration. Purity assessment via HPLC with UV/Vis or ELSD detection ensures batch consistency .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using buffer solutions (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., free 3-hydroxybutanoic acid or sulfonamide cleavage products). Kinetic modeling of degradation rates can predict shelf-life under storage conditions .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxybutanoic acid moiety influence the compound’s interaction with biological targets?

- Methodological Answer : Enantiomeric purity (R vs. S configuration) impacts receptor binding. For example, (R)-3-hydroxybutanoic acid derivatives exhibit higher affinity for metabolic enzymes like 3-hydroxybutyrate dehydrogenase. Use chiral chromatography to separate enantiomers, followed by in vitro assays (e.g., fluorescence polarization) to quantify binding kinetics to targets such as GABA receptors .

Q. What strategies can resolve contradictions in reported biological activities of sulfonamide derivatives across experimental models?

- Methodological Answer : Discrepancies may arise from differences in cell permeability or metabolic stability. Conduct comparative studies using isotopic labeling (e.g., deuterated analogs) to track intracellular metabolite profiles. Cross-validate findings with orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) to decouple direct effects from off-target interactions .

Q. How can kinetic analysis elucidate the reaction mechanisms involved in the sulfonamidation step of this compound’s synthesis?

- Methodological Answer : Employ stopped-flow NMR or time-resolved IR spectroscopy to monitor intermediate formation (e.g., sulfonyl chloride activation). Kinetic isotope effects (KIEs) using deuterated amines can distinguish between concerted vs. stepwise mechanisms. Computational DFT studies further validate transition states and energy barriers .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies may stem from polymorphic forms or residual impurities. Characterize crystalline forms via PXRD and DSC. Use equilibrium solubility assays with standardized solvent systems (e.g., USP buffers) and control for temperature (±0.1°C). Compare results with COSMO-RS computational predictions for solvent-solute interactions .

Experimental Design Considerations

Q. What critical factors should be prioritized when designing in vivo pharmacokinetic studies for this compound?

- Methodological Answer : Optimize dosing formulations to enhance bioavailability (e.g., PEGylation or liposomal encapsulation). Monitor plasma half-life using LC-MS/MS and assess tissue distribution via whole-body autoradiography. Account for species-specific metabolism by comparing rodent vs. non-rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.